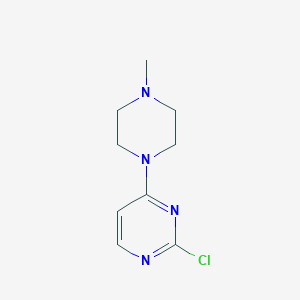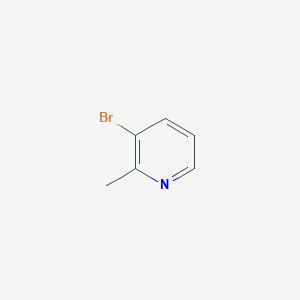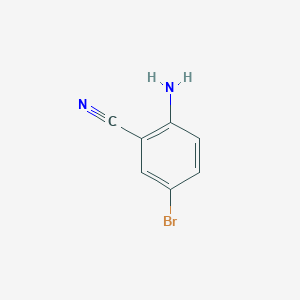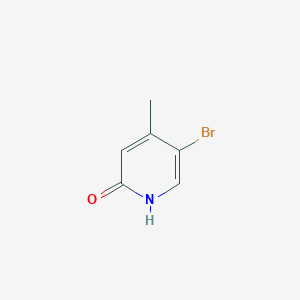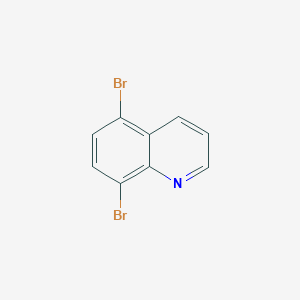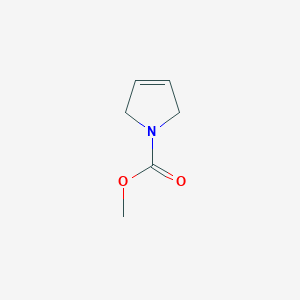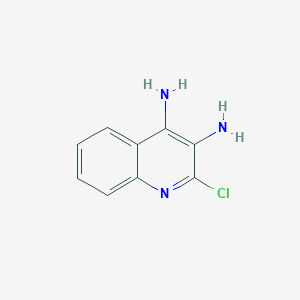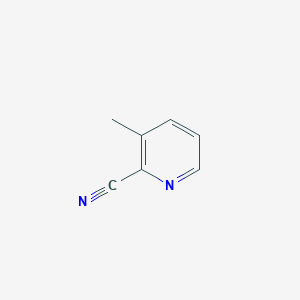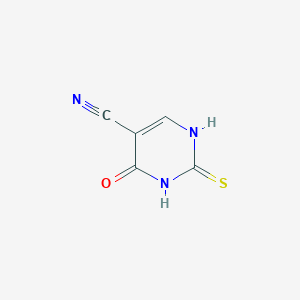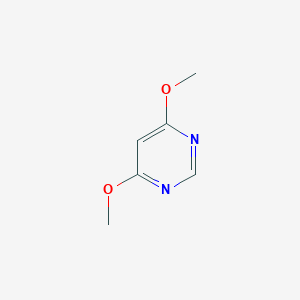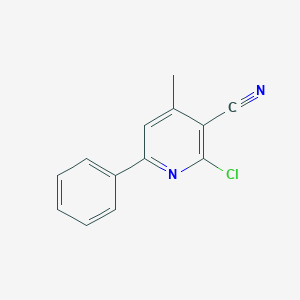
2-Chloro-4-methyl-6-phenylnicotinonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-4-methyl-6-phenylnicotinonitrile (CPN) is a heterocyclic compound that belongs to the class of nicotinonitrile derivatives. CPN is a yellow crystalline solid that is insoluble in water but soluble in organic solvents. CPN has gained attention in recent years due to its potential applications in scientific research.
科学的研究の応用
2-Chloro-4-methyl-6-phenylnicotinonitrile has several potential applications in scientific research. It has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been investigated for its potential as a fluorescent probe for detecting metal ions in biological samples. In addition, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been used as a ligand in coordination chemistry studies.
作用機序
The exact mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile is not fully understood. However, it is believed that 2-Chloro-4-methyl-6-phenylnicotinonitrile exerts its biological effects by interacting with specific molecular targets. For example, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been found to induce apoptosis (programmed cell death) in cancer cells.
生化学的および生理学的効果
2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 2-Chloro-4-methyl-6-phenylnicotinonitrile can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Chloro-4-methyl-6-phenylnicotinonitrile has also been found to inhibit the production of nitric oxide, a molecule that is involved in the inflammatory response. In addition, 2-Chloro-4-methyl-6-phenylnicotinonitrile has been shown to have anti-bacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli.
実験室実験の利点と制限
One advantage of using 2-Chloro-4-methyl-6-phenylnicotinonitrile in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological samples. 2-Chloro-4-methyl-6-phenylnicotinonitrile is also relatively easy to synthesize and purify. However, one limitation of using 2-Chloro-4-methyl-6-phenylnicotinonitrile is its low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, more research is needed to fully understand the mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile and its potential side effects.
将来の方向性
There are several future directions for research on 2-Chloro-4-methyl-6-phenylnicotinonitrile. One area of interest is the development of 2-Chloro-4-methyl-6-phenylnicotinonitrile-based fluorescent probes for detecting metal ions in biological samples. Another area of research is the investigation of 2-Chloro-4-methyl-6-phenylnicotinonitrile as a potential anti-cancer agent. In addition, more studies are needed to understand the mechanism of action of 2-Chloro-4-methyl-6-phenylnicotinonitrile and its potential side effects. Finally, the synthesis of 2-Chloro-4-methyl-6-phenylnicotinonitrile derivatives with improved solubility and bioactivity could also be an area of future research.
Conclusion:
In conclusion, 2-Chloro-4-methyl-6-phenylnicotinonitrile is a heterocyclic compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been studied for its anti-inflammatory, anti-tumor, and anti-bacterial properties. 2-Chloro-4-methyl-6-phenylnicotinonitrile has several biochemical and physiological effects, including the inhibition of cancer cell growth and the production of inflammatory mediators. While 2-Chloro-4-methyl-6-phenylnicotinonitrile has potential as a fluorescent probe and anti-cancer agent, more research is needed to fully understand its mechanism of action and potential side effects.
合成法
2-Chloro-4-methyl-6-phenylnicotinonitrile can be synthesized by reacting 2-amino-5-chloro-3-methylpyridine with benzaldehyde and malononitrile in the presence of a catalyst. The reaction takes place under reflux conditions in ethanol and yields 2-Chloro-4-methyl-6-phenylnicotinonitrile as a yellow crystalline solid. The purity of 2-Chloro-4-methyl-6-phenylnicotinonitrile can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
112190-09-7 |
|---|---|
製品名 |
2-Chloro-4-methyl-6-phenylnicotinonitrile |
分子式 |
C13H9ClN2 |
分子量 |
228.67 g/mol |
IUPAC名 |
2-chloro-4-methyl-6-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C13H9ClN2/c1-9-7-12(10-5-3-2-4-6-10)16-13(14)11(9)8-15/h2-7H,1H3 |
InChIキー |
ZVHUQSOEUQZWBF-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
正規SMILES |
CC1=CC(=NC(=C1C#N)Cl)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



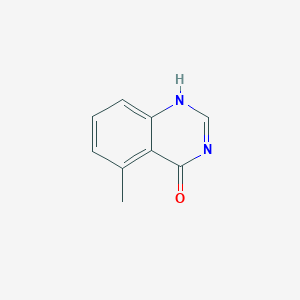
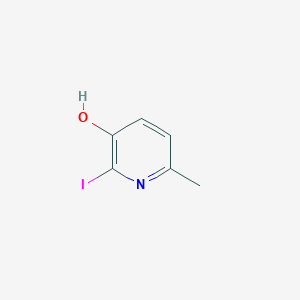
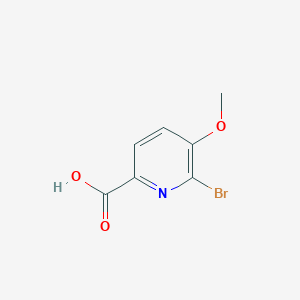
![3-(2-hydroxyethyl)-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B185293.png)
